molecular formula C15H9N3O5 B8578971 4-(3,4-Dinitro-phenoxy)-quinoline

4-(3,4-Dinitro-phenoxy)-quinoline

Cat. No.: B8578971
M. Wt: 311.25 g/mol
InChI Key: LNUXYNHRBAUYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dinitro-phenoxy)-quinoline is a quinoline derivative featuring a 3,4-dinitrophenoxy substituent at the 4-position of the quinoline core.

Properties

Molecular Formula

C15H9N3O5

Molecular Weight

311.25 g/mol

IUPAC Name

4-(3,4-dinitrophenoxy)quinoline

InChI

InChI=1S/C15H9N3O5/c19-17(20)13-6-5-10(9-14(13)18(21)22)23-15-7-8-16-12-4-2-1-3-11(12)15/h1-9H

InChI Key

LNUXYNHRBAUYJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituent at 4-Position Key Functional Groups Biological Activity/Application
4-(3,4-Dinitro-phenoxy)-quinoline 3,4-Dinitrophenoxy Nitro, ether Not explicitly reported (inferred: potential antimicrobial/antiviral)
Chloroquine Piperazine ring Tertiary amine, aromatic Antimalarial, antiviral
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-quinoline 3,4-Dimethoxyphenyl Methoxy, chloro Bioactive molecule (synthesis focus)
4-[(4-Pyridyl)hydroxymethyl]-6-methoxy-3,8-dimethyl-pyrazoloquinoline Pyridyl hydroxymethyl Hydroxyl, pyridine PDE10A inhibition (Ki = 0.06–0.07 nM)
4,9-Dihydro-3-methyl-4-oxo-pyrazoloquinoline Oxo group Ketone Antiviral (55–100% survival vs. EMC virus)

Key Observations :

  • Electron Effects: The 3,4-dinitrophenoxy group in the target compound is strongly electron-withdrawing, contrasting with electron-donating methoxy groups in or the basic piperazine in chloroquine. This likely reduces nucleophilic reactivity but may enhance interactions with electron-rich biological targets.
  • Biological Activity: Pyrazoloquinolines with hydroxymethyl or oxo groups exhibit potent enzyme inhibition or antiviral activity , suggesting that substituent polarity and hydrogen-bonding capacity are critical for efficacy.

Comparisons :

  • Pyrazoloquinolines: Synthesized via multicomponent reactions using L-proline catalysis or oxidative dehydrogenation . Yields for similar compounds range from 80–88% .
  • Chloroquine Derivatives : Piperazine side chains are introduced via alkylation or coupling reactions, often requiring metal catalysts (e.g., Pd) .
  • Methoxy-Substituted Quinolines: Prepared via Suzuki-Miyaura cross-coupling or Friedländer synthesis, with yields up to 82% .

Challenges: The nitro groups in this compound may complicate synthesis due to steric hindrance and sensitivity to reducing conditions.

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